7,11-Hexadecadienal

Chemical ecology Integrated pest management Citrus protection

(7Z,11Z)-7,11-Hexadecadienal (Z7,Z11-16:Ald; CAS 96883-54-4; C₁₆H₂₈O; MW 236.39 g/mol) is an unsaturated C16 dienyl aldehyde that functions as a sex pheromone component of the citrus leafminer moth, Phyllocnistis citrella Stainton (Lepidoptera: Gracillariidae), a globally significant pest of citrus. First identified as a male attractant through random field screening in Japan in the 1980s , this compound was later confirmed as one constituent of a multi-component pheromone blend that also includes (Z,Z,E)-7,11,13-hexadecatrienal (triene) and (Z)-7-hexadecenal (monoene) in a natural ratio of approximately 30:10:1.

Molecular Formula C16H28O
Molecular Weight 236.39 g/mol
Cat. No. B1209067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,11-Hexadecadienal
Synonyms(Z,Z)-7,11-hexadecadienal
Molecular FormulaC16H28O
Molecular Weight236.39 g/mol
Structural Identifiers
SMILESCCCCC=CCCC=CCCCCCC=O
InChIInChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3
InChIKeyPNIJIQLUXSITRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,11-Hexadecadienal for Crop Protection R&D: A C16 Dienyl Aldehyde Pheromone Component with Strain-Dependent Activity


(7Z,11Z)-7,11-Hexadecadienal (Z7,Z11-16:Ald; CAS 96883-54-4; C₁₆H₂₈O; MW 236.39 g/mol) is an unsaturated C16 dienyl aldehyde that functions as a sex pheromone component of the citrus leafminer moth, Phyllocnistis citrella Stainton (Lepidoptera: Gracillariidae), a globally significant pest of citrus [1]. First identified as a male attractant through random field screening in Japan in the 1980s [2], this compound was later confirmed as one constituent of a multi-component pheromone blend that also includes (Z,Z,E)-7,11,13-hexadecatrienal (triene) and (Z)-7-hexadecenal (monoene) in a natural ratio of approximately 30:10:1 [1]. Unlike many lepidopteran pheromone components that rely on acetate or alcohol functional groups, 7,11-hexadecadienal belongs to the aldehyde class—a functional group that introduces distinct stability and receptor-interaction properties that directly impact formulation design, field longevity, and species specificity [3].

Why 7,11-Hexadecadienal Cannot Be Substituted by In-Class Analogs Without Experimental Validation


Compounds sharing the 7,11-hexadecadiene backbone but differing in functional group, stereochemistry, or degree of unsaturation exhibit profoundly divergent biological activities that preclude generic interchange. The (Z,Z)-7,11-hexadecadienal aldehyde is only one component of a species-specific pheromone blend whose behavioral activity depends on precise ratio, geographic strain, and stereoisomeric purity [1]. The corresponding acetate—(Z,Z)-7,11-hexadecadienyl acetate—is the sex pheromone of the pink bollworm (Pectinophora gossypiella) and does not attract P. citrella, demonstrating that the aldehyde functional group is non-substitutable for this target [2]. Furthermore, the triene analog (Z,Z,E)-7,11,13-hexadecatrienal is approximately 13 times more potent than the diene as a mating disruptant at equal concentration [3], and the diene alone fails to attract males in Brazilian, Vietnamese, and Californian populations where the triene is a required co-component [1]. Even within the aldehyde series, monoenyl derivatives of 7,11-hexadecadienal act as potent inhibitors rather than attractants [4]. These data establish that procurement decisions must be guided by the specific end-use application, target geography, and blend composition rather than structural similarity alone.

Quantitative Differentiation Evidence for 7,11-Hexadecadienal vs. Closest Analogs


Geographic Strain-Dependent Attraction: Diene Alone Catches 0 Males in Brazil vs. Strong Attraction in Japan

The (Z,Z)-7,11-hexadecadienal diene exhibits mandatory geographic strain dependency that is absent for its triene co-component. In field trials conducted in citrus orchards in Botucatu, São Paulo, Brazil, traps baited with (Z,Z)-7,11-hexadecadienal alone at 50–500 μg per septum caught zero male P. citrella moths over repeated experiments [1]. In contrast, in citrus orchards across multiple Japanese prefectures, the same diene alone strongly attracts conspecific males, with monitoring traps capturing 27–127 males per night in untreated control fields [2]. In Can-Tho City, Vietnam, the diene alone also failed to capture any males; only a 1:3 mixture of diene to (Z,Z,E)-7,11,13-hexadecatrienal proved attractive [3]. This geographic divergence is not observed with the triene component, which functions as the major pheromone constituent across all studied populations [1].

Chemical ecology Integrated pest management Citrus protection

Mating Disruption Potency: Triene Is ~13-Fold More Effective Than Diene at Equivalent Concentration

In a direct quantitative comparison using geometric multivariate design and response surface modeling in Florida citrus groves, (Z,Z,E)-7,11,13-hexadecatrienal was approximately 13 times more effective than (Z,Z)-7,11-hexadecadienal at disrupting male P. citrella orientation to pheromone traps when deployed at equivalent concentrations [1]. This 13-fold potency differential was independently corroborated in dispenser-loading studies: SPLAT dispensers containing 2.0% diene produced a disruption effect similar to that of dispensers containing only 0.15% triene—a ~13.3-fold difference in loading rate [2]. When deployed as a 3:1 blend (triene:diene) in a season-long field trial, two deployments achieved 98% disruption of male orientation to pheromone traps and reduced larval flush infestation for 221 days at a remarkably low total pheromone rate of 1.5 g active ingredient per hectare per deployment [3].

Mating disruption Pheromone formulation Response surface modeling

Isomer-Specific Inhibition: Monoenyl Derivatives of 7,11-Hexadecadienal Antagonize Attraction

In field tests designed to identify minor pheromone components, lures baited with (7Z,11Z)-7,11-hexadecadienal were mixed with structurally related compounds to evaluate synergistic or inhibitory effects. While no candidate synergist was identified, compounds structurally related to Z7,Z11-16:Ald—particularly monoenyl derivatives (compounds containing a single double bond rather than the diene system)—strongly inhibited the attraction activity of the dienyl pheromone component [1]. This finding establishes that the presence of even trace amounts of structurally similar monoenyl impurities can functionally antagonize the attractant activity of 7,11-hexadecadienal in the field. In contrast, the triene component (Z,Z,E)-7,11,13-hexadecatrienal augments, rather than inhibits, the diene's activity in a ratio-dependent manner [2].

Structure-activity relationship Pheromone antagonism Behavioral inhibition

Functional Group Specificity: Aldehyde Is Non-Substitutable with Acetate Across Target Species

The (Z,Z)-7,11-hexadecadiene backbone supports entirely different species specificities depending on the terminal functional group. (Z,Z)-7,11-Hexadecadienyl acetate (the acetate ester) is the major component of gossyplure—the sex pheromone of the pink bollworm, Pectinophora gossypiella (Lepidoptera: Gelechiidae)—and does not attract citrus leafminer [1]. Conversely, (Z,Z)-7,11-hexadecadienal (the aldehyde) attracts P. citrella but shows no cross-activity with P. gossypiella [2]. The alcohol analog, (Z,Z)-7,11-hexadecadienol, functions not as an attractant but as a behavioral interference agent: it reduces male P. gossypiella response to gossyplure, with the (Z,Z)-alcohol isomer being more effective than the (Z,E) isomer at eliciting behavioral suppression [3]. At the receptor level, aldehyde-sensitive odorant receptors (ORs) in the navel orangeworm (Amyelois transitella) respond to (11Z,13Z)-hexadecadienal but show equal or greater sensitivity to formate analogs, indicating that even within the aldehyde class, structural modifications beyond the functional group can dramatically alter receptor activation profiles [4].

Olfactory receptor specificity Insect chemical communication Cross-species selectivity

Aldehyde Field Instability vs. Formate Analog Stability: A Class-Level Liability Requiring Formulation Mitigation

Long-chain aldehyde pheromones including 7,11-hexadecadienal are intrinsically susceptible to oxidative degradation and polymerization under field conditions, limiting their functional longevity in uncontrolled environments [1]. This instability was directly documented for P. citrella pheromone: in Brazilian field trials, the activity of pheromone samples formulated in rubber septa with BHT antioxidant decreased dramatically over a 3-day period, necessitating lure replacement every 72 hours to maintain trap efficacy [2]. In response to this class-wide limitation, formate analogs have been developed as chemically stable replacements for aldehyde pheromones. Single sensillum recordings and heterologous expression in Xenopus oocytes demonstrated that the odorant receptor AtraOR1 from the navel orangeworm responds more sensitively to the formate analog (9Z,11Z)-tetradecen-1-yl formate than to the natural aldehyde pheromone (11Z,13Z)-hexadecadienal [1]. The receptor HR13 from Heliothis virescens showed an analogous profile, with stronger responses to formate analogs than to the natural aldehyde (Z)-11-hexadecenal, suggesting this may represent a general feature of moth aldehyde-sensitive pheromone receptors [1].

Pheromone stability Formulation chemistry Parapheromone design

Synthesis Purity Benchmark: >98% GC Purity Achievable for Diene vs. 89.75% for Triene in Recent Synthesis

The synthetic accessibility and achievable purity of (Z,Z)-7,11-hexadecadienal compare favorably to its triene analog. A published multi-step synthesis starting from dibromopropane delivered (Z,Z)-7,11-hexadecadienal in 14.7% overall yield with >98% purity as confirmed by GC-MS, ¹H NMR, and ¹³C NMR [1]. In contrast, a more recent convergent synthesis of the triene analog (Z,Z,E)-7,11,13-hexadecatrienal achieved a GC purity of 89.75%, reflecting the additional synthetic complexity introduced by the third conjugated double bond and the associated stereochemical control requirements [2]. A Korean patent (KR101875934B1) describes an efficient and economical manufacturing method for (7Z,11Z)-hexadecadienal from inexpensive starting materials with high purity and yield, indicating that industrial-scale production with competitive cost structures is technically established [3]. The diene's higher achievable purity is relevant because monoenyl and stereoisomeric impurities function as behavioral antagonists rather than inert diluents [4].

Stereoselective synthesis Pheromone quality control Isomeric purity

Validated Application Scenarios for 7,11-Hexadecadienal in Crop Protection and Chemical Ecology Research


Monitoring and Detection of P. citrella in Japanese and East Asian Citrus Orchards Using Diene-Only Lures

In Japanese citrus-growing regions, (Z,Z)-7,11-hexadecadienal deployed alone at 1 mg per lure in sticky wing traps provides effective monitoring of citrus leafminer populations, with the majority of male catch (93.1%) occurring between 2:00–6:00 AM and trap efficacy most influenced by wind velocity (significant reduction above 2.0 m/sec) and temperature (reduced below 13°C) [1]. This application leverages the diene-only sufficiency documented for Japanese P. citrella strains [2] and is not transferable to Brazilian, Californian, or Vietnamese populations where the triene co-component is obligatory [3].

Co-Formulation with (Z,Z,E)-7,11,13-Hexadecatrienal at 3:1 Ratio for Mating Disruption in Global Citrus Production

For mating disruption programs targeting P. citrella populations outside Japan, (Z,Z)-7,11-hexadecadienal must be co-formulated with (Z,Z,E)-7,11,13-hexadecatrienal at the natural 3:1 (triene:diene) ratio. This blend, deployed via SPLAT emulsified wax or passive dispensers, achieves 98% disruption of male orientation to pheromone traps and reduced larval flush infestation for 221 days at only 1.5 g AI/ha per deployment—a remarkably low application rate enabled by the noncompetitive disruption mechanism operating in this species [1]. Response surface modeling confirms that the 3:1 blend is the optimal attractant ratio, though the triene alone is more effective as a disruptant than the blend [2].

Quality Control Reference Standard for Isomeric Purity Verification in Synthesized Pheromone Batches

Given that monoenyl impurities and stereoisomeric contaminants in 7,11-hexadecadienal function as behavioral antagonists rather than inert components [1], the compound serves as an essential reference standard for GC-MS and GC-IR purity verification in quality control workflows. Published analytical benchmarks include retention time identity on three capillary columns (HP-5MS, DB-1, HP-INNOWAX), characteristic cis C–H stretching at 3012 cm⁻¹ by GC-FTIR, and diagnostic mass spectral fragments (m/z 236, 218, 175, 161, 147, 137, 123, 121, 109, 95, 93, 81, 69, 67, 55 [base peak], 41) [2]. Procurement specifications should require >98% isomeric purity with explicit limits on monoenyl content.

Structure-Activity Relationship Studies of Aldehyde-Sensitive Odorant Receptors Using Diene as Pharmacophore Scaffold

The 7,11-hexadecadienal scaffold has proven valuable for investigating the molecular determinants of aldehyde-sensitive odorant receptor (OR) activation in Lepidoptera. The compound's activity at receptors such as AtraOR1 and HR13—which respond to dienal aldehydes and their formate analogs—provides a defined pharmacophore for probing the structural basis of receptor-ligand interactions [1]. The demonstrated ability of formate analogs to activate the same ORs with equal or greater sensitivity than the natural aldehyde [1] positions 7,11-hexadecadienal as a comparator ligand for design and screening of chemically stable parapheromone candidates that retain receptor-level potency while overcoming the inherent oxidative instability of the aldehyde functional group [2].

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